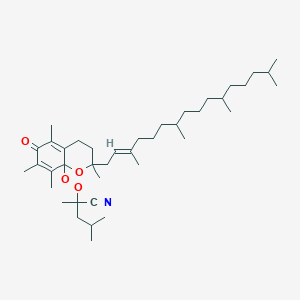

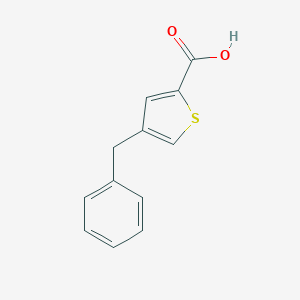

4-Benzylthiophene-2-carboxylic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiophene derivatives, including 4-Benzylthiophene-2-carboxylic acid, often involves microwave-assisted techniques or one-pot synthesis methods. These approaches have been found to provide efficient pathways to generate thiophene derivatives with desired functional groups, showcasing the versatility of thiophene chemistry in facilitating various synthetic strategies (Hesse, Perspicace, & Kirsch, 2007).

Molecular Structure Analysis

The molecular structure of thiophene derivatives, including those similar to 4-Benzylthiophene-2-carboxylic acid, has been analyzed through techniques such as X-ray crystallography and NMR spectroscopy. These studies reveal the influence of substituents on the electronic and spatial configuration of thiophene-based compounds, providing insights into their reactivity and potential applications in materials science and organic synthesis (Fazil, Ravindran, Devi, & Bijili, 2012).

Chemical Reactions and Properties

Thiophene compounds undergo a variety of chemical reactions, including electrophilic substitutions and polymerization. The functional groups present in these molecules, such as the carboxylic acid moiety in 4-Benzylthiophene-2-carboxylic acid, play a crucial role in their chemical behavior and the types of reactions they can participate in. These reactions are foundational for developing new materials and pharmaceuticals (Corral & Lissavetzky, 1984).

Physical Properties Analysis

The physical properties of thiophene derivatives are significantly influenced by their molecular structure. Properties such as solubility, melting point, and crystallinity are critical for the application of these compounds in various industries. The introduction of benzyl and carboxylic acid groups, as seen in 4-Benzylthiophene-2-carboxylic acid, can alter these physical properties, making them suitable for specific applications (Kricheldorf & Thomsen, 1992).

Chemical Properties Analysis

The chemical properties of 4-Benzylthiophene-2-carboxylic acid, such as acidity, reactivity towards nucleophiles, and potential for forming derivatives, are central to its utility in chemical synthesis and material science. The presence of both the thiophene ring and the carboxylic acid group opens up a plethora of chemical transformations, enabling the synthesis of complex molecules and polymers with desired functionalities (Stacy & Eck, 1967).

Applications De Recherche Scientifique

Electrostatic Assembly and Surface Modification : A study described the electrostatic assembly of carboxylic acid derivatized silver colloidal particles on amine-terminated self-assembled monolayers, a technique relevant for surface modification in material science (Gole, Sainkar, & Sastry, 2000).

Photoreleasable Protecting Group for Carboxylic Acids : The potential of 2,5-dimethylphenacyl chromophore as a photoreleasable protecting group for carboxylic acids was explored. This could be important for controlled drug delivery and synthesis (Klan, Zabadal, & Heger, 2000).

Antibacterial Activity of Derivatives : A study synthesized N-benzyl substituted 2-aminothiophene-3-carboxylic acid derivatives and found some of them to exhibit significant antibacterial activity, showing potential in drug development (Anonymous, 2019).

Surface Chemistry Studies : Research investigated the surface chemistry of benzoic acid-modified graphite and glassy carbon surfaces, providing insights into surface interactions and modifications in material science (Abiman et al., 2007).

Synthesis and Spectroscopy of Nitro-2-Benzylthiophenes : This study focused on the nitration of 2-benzylthiophene and explored the synthesis and spectroscopic properties of its nitro derivatives, which are significant in organic synthesis and analysis (Arcoria, Maccarone, Musumarra, & Romano, 1972).

Synthesis of Thermotropic Polyesters : Thermotropic polyesters based on carboxylic acid derivatives were synthesized, illustrating the compound's role in creating advanced polymeric materials (Kricheldorf & Thomsen, 1992).

Electrochemical Carboxylation Mechanism : The electrochemical carboxylation mechanism of aromatic ketones in dimethylformamide was studied, highlighting its relevance in organic electrochemistry (Isse & Gennaro, 2003).

Oligothiophenes Incorporating Quadruple Bonds : Research on oligothiophenes incorporating MM quadruple bonds showed their potential in photophysical applications due to their unique electronic properties (Burdziński et al., 2008).

Safety And Hazards

Propriétés

IUPAC Name |

4-benzylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c13-12(14)11-7-10(8-15-11)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVTUZGDJYOVVOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CSC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50566343 | |

| Record name | 4-Benzylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzylthiophene-2-carboxylic acid | |

CAS RN |

27921-49-9 | |

| Record name | 4-Benzylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (3R)-3-[[(2R)-2-[[(2S)-2-aminopropanoyl]-methylamino]-3-(2-bromo-1H-indol-3-yl)propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate](/img/structure/B49936.png)

![N-Allyl-1H-benzo[d]imidazol-2-amine](/img/structure/B49945.png)

![(4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B49947.png)

![(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid](/img/structure/B49950.png)